5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine
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Overview
Description
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C12H14BrN3 and a molecular weight of 280.16 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, an ethyl group, and a methyl group attached to a quinoline ring.
Preparation Methods
The synthesis of 5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the bromination of N4-ethyl-8-methylquinoline-3,4-diamine using bromine or a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
5-Bromo-N4-ethyl-8-methylquinoline-3,4-diamine can be compared with other similar compounds such as:
5-Bromo-N4-ethylquinoline-3,4-diamine: Lacks the methyl group, which may affect its reactivity and biological activity.
N4-ethyl-8-methylquinoline-3,4-diamine:
5-Bromo-8-methylquinoline-3,4-diamine: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H14BrN3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-bromo-4-N-ethyl-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-3-15-12-9(14)6-16-11-7(2)4-5-8(13)10(11)12/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
AAFCDSNSUGYXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)Br)C)N |
Origin of Product |
United States |
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